

## An In-depth Technical Guide to 4-Ethyl-3,6dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Ethyl-3,6-dimethyloctane

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This technical guide provides a comprehensive overview of **4-Ethyl-3,6-dimethyloctane**, including its nomenclature, chemical properties, synthesis, and potential relevance in the field of drug development. This document is intended for researchers, scientists, and professionals in drug discovery and organic chemistry.

## **Chemical Identity and Properties**

**4-Ethyl-3,6-dimethyloctane** is a branched-chain alkane. Its structure and properties are summarized below.

### **IUPAC Name and Synonyms**

The standard nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is **4-Ethyl-3,6-dimethyloctane**.[1][2]

Known synonyms include:

- 3,6-DIMETHYL-4-ETHYLOCTANE[2]
- Octane, 4-ethyl-3,6-dimethyl-[2]
- CTK5B4479[2]
- DTXSID30509071[2]



## **Physicochemical Properties**

A summary of the key physicochemical properties of **4-Ethyl-3,6-dimethyloctane** is presented in Table 1.

Property	Value	Source
CAS Number	62183-68-0	[1][2][3]
Molecular Formula	C12H26	[1][2]
Molecular Weight	170.33 g/mol	[1]
Canonical SMILES	CCC(C)CC(CC)C(C)CC	[2]
InChI	InChI=1S/C12H26/c1-6- 10(4)9-12(8-3)11(5)7-2/h10- 12H,6-9H2,1-5H3	[2]
InChIKey	RTVRGBUFZDOPIH- UHFFFAOYSA-N	[2]

## Synthesis of 4-Ethyl-3,6-dimethyloctane

The primary synthetic route to **4-Ethyl-3,6-dimethyloctane** is through the alkylation of a ketone enolate.[1]

## **General Synthetic Scheme**

The synthesis involves the deprotonation of an appropriate ketone to form an enolate, which then acts as a nucleophile in an  $S_n2$  reaction with an alkyl halide. A common method for the synthesis of **4-Ethyl-3,6-dimethyloctane** involves the alkylation of 3,6-dimethyl-2-heptanone with ethyl bromide.[1] This reaction requires a strong, sterically hindered base to favor the formation of the kinetic enolate and prevent side reactions.

## **Illustrative Experimental Protocol**

The following is a generalized experimental protocol for the alkylation of a ketone, which can be adapted for the synthesis of **4-Ethyl-3,6-dimethyloctane**.



#### Materials:

- 3,6-dimethyl-2-heptanone
- · Lithium diisopropylamide (LDA) solution in THF
- · Ethyl bromide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- · Diethyl ether
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Hexane
- Ethyl acetate

#### Procedure:

- Enolate Formation: A solution of 3,6-dimethyl-2-heptanone in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the ketone solution. The mixture is stirred at -78 °C for a period to ensure complete formation of the lithium enolate.
- Alkylation: Ethyl bromide is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the completion of the alkylation reaction.
- Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product can be purified by fractional distillation or column
   chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to



yield pure 4-Ethyl-3,6-dimethyloctane.[1]

## **Relevance in Drug Development**

While there is no specific information available on the biological activity or signaling pathways directly involving **4-Ethyl-3,6-dimethyloctane**, its structural characteristics as a branched-chain alkane are relevant to drug design and development. The hydrocarbon backbone represents a hydrophobic moiety, and such groups play a crucial role in molecular recognition and binding affinity at biological targets.[4][5][6][7][8]

# The Role of Hydrophobic Interactions in Drug-Receptor Binding

Hydrophobic interactions are a primary driving force for the binding of a drug molecule (ligand) to its protein target.[5][6][7][8] The alkyl chains of a molecule like **4-Ethyl-3,6-dimethyloctane** can occupy hydrophobic pockets within a protein's binding site, displacing water molecules and leading to a favorable increase in entropy, which contributes to the overall binding affinity. The strategic placement of such hydrophobic groups can significantly enhance the potency and selectivity of a drug candidate.[5][6]

The diagram below illustrates the conceptual role of a hydrophobic moiety, such as a branched alkane, in drug-receptor interactions.

Hydrophobic Pocket





Hydrophobic

Interaction

Hydrophilic Pocket

Conceptual Role of Hydrophobic Moieties in Drug-Receptor Binding

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Caption: Drug-Receptor Interaction Model.

## **Logical Workflow for Assessing Bioactivity**

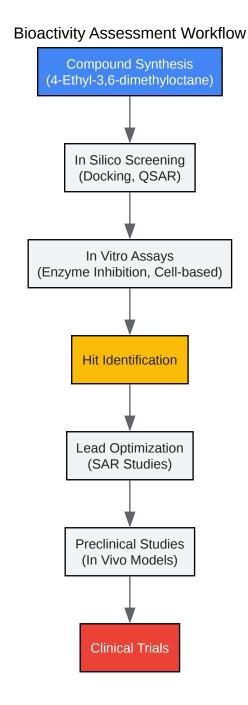
H-Bonding,

Electrostatic

Interactions

The logical workflow for investigating a compound like **4-Ethyl-3,6-dimethyloctane** for potential biological activity would follow a standard drug discovery pipeline.





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Caption: Drug Discovery and Development Pipeline.



In conclusion, while **4-Ethyl-3,6-dimethyloctane** is a simple branched alkane with no currently documented biological activity, its synthesis and the hydrophobic nature of its structure are of fundamental importance in the broader context of medicinal chemistry and drug design. Further research could explore its potential as a fragment in fragment-based drug discovery or as a lipophilic component in the design of novel therapeutic agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethyl-3,6-dimethyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15455910#4-ethyl-3-6-dimethyloctane-iupac-name-and-synonyms]

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